molecular formula C7H3ClF6N2O4S2 B14808919 N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

Cat. No.: B14808919
M. Wt: 392.7 g/mol
InChI Key: CFXUVIQYZBRSPB-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent introduction of the chlorine and fluorine substituents. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfonyl chloride (CF3SO2Cl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyridine rings.

Scientific Research Applications

N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is unique due to the presence of multiple fluorine atoms and the trifluoromethylsulfonyl group, which impart distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity.

Properties

Molecular Formula

C7H3ClF6N2O4S2

Molecular Weight

392.7 g/mol

IUPAC Name

N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C7H3ClF6N2O4S2/c8-4-2-1-3-5(15-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H

InChI Key

CFXUVIQYZBRSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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